1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Overview
Description
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE, also known as 1-bromo-3-chloro-5,5-dimethylhydantoin, is a non-ionic surfactant with the molecular formula C5H6BrClN2O2 and a molecular weight of 241.47 g/mol . It is widely recognized for its disinfecting, antimicrobial, and algae-killing properties, making it a valuable compound in various industrial applications .
Mechanism of Action
Target of Action
Agribrom, chemically known as 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidine-dione, is primarily used to control a broad range of microorganisms in the greenhouse . Its primary targets are algae, fungi, bacteria, viruses, protozoa, and other microorganisms . It is particularly effective against algal and fungal slimes on the surface of the growth medium .
Mode of Action
Agribrom controls its targets by physically damaging or oxidizing the organisms’ cells . The bromine compounds formed when Agribrom is mixed with water, such as hypobromous acid and bromamines, are believed to be the primary biocidal agents responsible for its effectiveness .
Pharmacokinetics
It is known that agribrom has a low solubility relative to common greenhouse fertilizers . It is also known to degrade rapidly in the environment, resulting in minimal environmental impact due to low residual build-up .
Result of Action
The primary result of Agribrom’s action is the control of microorganisms in the greenhouse environment . It is particularly effective in controlling algal and fungal growths . It should be noted that agribrom applications had no effect on the number of plants or biomass production in tests .
Action Environment
Agribrom is generally quick-acting, killing microorganisms in minutes . With heavy microorganism build-ups, repeated applications are needed to penetrate and eliminate the problem . Environmental factors such as temperature and moisture likely influence the compound’s action, efficacy, and stability. For instance, Agribrom’s solubility and degradation rate may vary with temperature . Furthermore, the presence of organic matter in the environment could potentially influence the effectiveness of Agribrom.
Biochemical Analysis
Biochemical Properties
Agribrom is a non-ionic surfactant and is known for its excellent disinfecting, antimicrobial, antibacterial, and algae-killing abilities . It is a strong oxidizing agent and interacts with various enzymes, proteins, and other biomolecules in its function as a disinfectant and antimicrobial agent .
Cellular Effects
Agribrom has been found to be effective in controlling algal growth without causing damage to numerous bedding plants and most foliage plants . It has been observed that Agribrom applications had no significant effects on algal or fungal growth in tobacco transplant float-production systems .
Molecular Mechanism
It is known that Agribrom exerts its effects at the molecular level through its strong oxidizing properties . It is likely that Agribrom interacts with biomolecules, possibly through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Agribrom has been used in weekly treatments for the control of algal and fungal growth . These treatments did not show significant effects on algal or fungal growth over time .
Transport and Distribution
Agribrom is used in water treatment, aquaculture, and automatic water distribution systems . It is likely distributed within these systems and transported to the sites where it exerts its antimicrobial and disinfecting effects.
Preparation Methods
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is synthesized through the bromination and chlorination of 5,5-dimethylhydantoin. The industrial production of this compound typically involves the use of bromine and chlorine gas under controlled conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are hypobromous acid and hypochlorous acid .
Scientific Research Applications
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is similar to other halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin . this compound is unique due to its combined bromine and chlorine content, which enhances its disinfecting and antimicrobial properties . The presence of both halogens allows this compound to be more effective in controlling a broader spectrum of microorganisms compared to its counterparts .
Similar Compounds
- 1,3-dichloro-5,5-dimethylhydantoin
- 1,3-dibromo-5,5-dimethylhydantoin
- 1,3-dichloro-5-ethyl-5-methylhydantoin
This compound’s unique combination of bromine and chlorine atoms makes it a versatile and effective compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXCQIOSMOEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032591 | |
Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-88-2 | |
Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Agribrom and what is its intended use in the context of the provided research?
A1: Agribrom is a commercial name for the chemical compound 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione. [] While its broader applications are not detailed in the provided research, one study investigated its effectiveness as an algaecide in evaporative cooling pad systems. [] These systems are commonly used in greenhouses to regulate temperature, and algal growth can hinder their efficiency.
Q2: How does Agribrom compare to other substances tested for algae control in the cooling pad study?
A2: The research [] compared Agribrom to sodium hypochlorite, organo-sulfur compounds, quaternary ammonium compounds, cupric sulfate, and ammonium chloride. Interestingly, the study found that Agribrom, at the tested concentrations of 15 and 30 ppm, did not demonstrate better algae control than using water alone. This suggests that Agribrom, at least at those concentrations, might not be the most effective solution for algae control in such systems. Other substances, particularly quaternary ammonium compounds, showed more promising results.
Q3: Are there any details on the mechanism of action of Agribrom against algae?
A3: Unfortunately, the provided research [, ] does not delve into the specific mechanism of action of Agribrom against algae. Further research would be needed to understand how it interacts with algal cells to exert its algicidal effect. Understanding this mechanism would be crucial for optimizing its use and potentially developing more targeted and effective algaecides.
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